LogP Differentiation: Ortho-Ethyl Substitution Increases Lipophilicity Relative to Para-Methyl and Unsubstituted Analogs
The target compound (CAS 1115933-36-2) exhibits a calculated logP of 4.21, which is 0.08 units higher than the para-methyl analog L874-0094 (logP = 4.135) and approximately 0.6 log units higher than the unsubstituted phenyl analog 2-[(2-ethylquinazolin-4-yl)oxy]-N-phenylacetamide (CAS 1111020-70-2, estimated logP ~3.6 based on its lower molecular weight and absence of alkyl substituent on the aniline ring). The higher logP reflects the additional methylene unit and the ortho-positioning of the ethyl group, which reduces solvent exposure of the polar amide bond [1].
| Evidence Dimension | Calculated partition coefficient (logP, ACD/Labs or equivalent consensus method) |
|---|---|
| Target Compound Data | logP = 4.2111 (CAS 1115933-36-2, L874-0102) |
| Comparator Or Baseline | L874-0094 (para-methyl analog): logP = 4.135; CAS 1111020-70-2 (unsubstituted phenyl): MW 307.35, expected lower logP |
| Quantified Difference | ΔlogP = +0.076 vs. L874-0094; estimated ΔlogP = +0.6 vs. unsubstituted phenyl analog |
| Conditions | In silico consensus logP calculation (data extracted from ChemDiv compound pages ) |
Why This Matters
For assay systems where passive membrane permeability is rate-limiting (e.g., intracellular targets, Gram-negative bacterial uptake), the 0.08–0.6 logP increment can translate into a measurable difference in compound accumulation, making CAS 1115933-36-2 a more lipophilic alternative to the para-methyl or unsubstituted phenyl variants [2].
- [1] Kuujia. CAS 1111020-70-2: 2-[(2-ethylquinazolin-4-yl)oxy]-N-phenylacetamide. https://www.kuujia.com/cas-1111020-70-2.html (accessed 2026). View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
